![molecular formula C24H23N3O3 B2721080 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-57-8](/img/structure/B2721080.png)
4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound known for its potential applications in various fields including medicinal chemistry and industrial processes. This compound features a unique triazolone core, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available compounds such as 4-benzyloxybenzaldehyde and 4-methoxybenzylamine.
Condensation Reaction: : An initial condensation reaction forms an imine intermediate, followed by cyclization under acidic conditions to yield the triazolone ring.
Final Product Formation: : After cyclization, additional functional group modifications are performed to introduce the methyl and benzyloxyphenyl groups.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by:
Catalysis: : Using specific catalysts to enhance yield and selectivity.
Continuous Flow Synthesis: : Adopting continuous flow methods for better control over reaction parameters and scalability.
Green Chemistry Approaches: : Implementing environmentally friendly reagents and solvents to reduce waste and improve safety.
Analyse Chemischer Reaktionen
4-[4-(Benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes several types of reactions:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can convert the compound into different reduced forms.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings, using reagents such as halides or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides (e.g., chlorides, bromides), alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidized Derivatives: : Varied products depending on the degree and site of oxidation.
Reduced Derivatives: : Modified triazolone structures with different physicochemical properties.
Substituted Derivatives: : Compounds with new functional groups enhancing biological or chemical activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Investigated for its pharmacological properties, potentially offering new therapeutic options.
Industry: : Employed in the development of materials with specific chemical properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins that facilitate or inhibit biological processes.
Pathways Involved: : The compound may modulate signaling pathways, influencing cellular responses and biochemical activities.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazolones, 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one offers unique properties:
4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: : Lacks the specific benzyloxy and methoxy substituents, affecting its reactivity and application.
4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: : Similar structure but without the benzyloxy group, altering its interaction with targets.
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: : The absence of the methoxybenzyl group changes its physicochemical properties.
These comparisons highlight the distinctiveness of this compound and its potential for unique applications.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-18-25-26(16-19-8-12-22(29-2)13-9-19)24(28)27(18)21-10-14-23(15-11-21)30-17-20-6-4-3-5-7-20/h3-15H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPOVCPFLZEQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
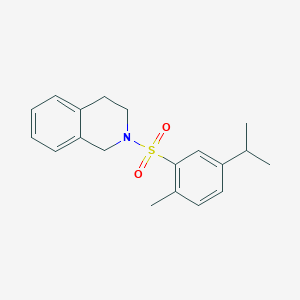
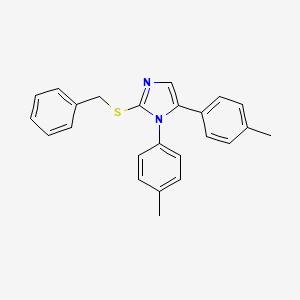
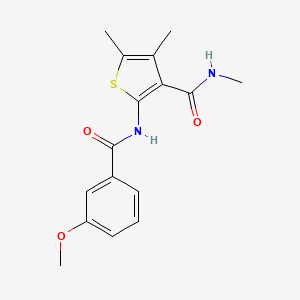
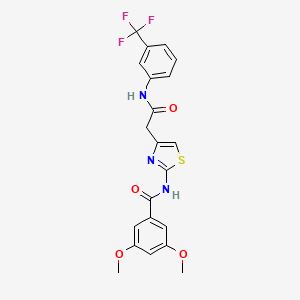
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B2721002.png)
![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)
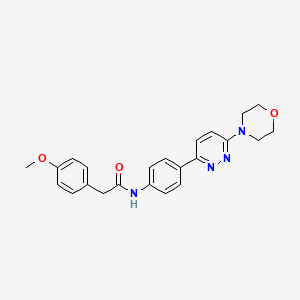

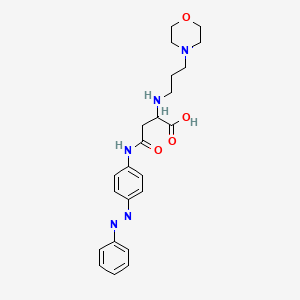
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)
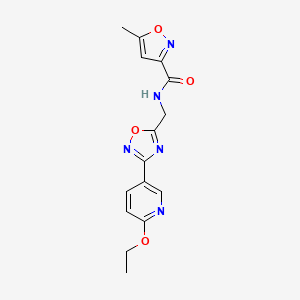
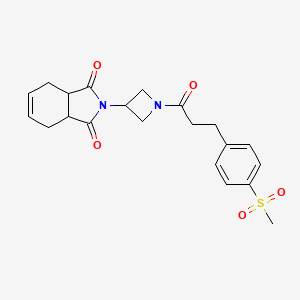
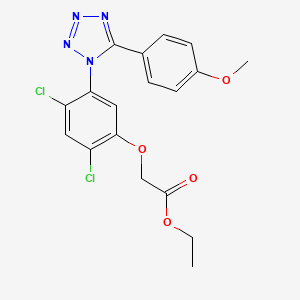
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B2721020.png)
